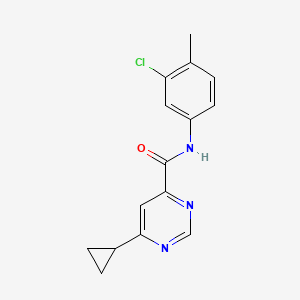
N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide, also known as CCP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CCP belongs to the class of pyrimidine derivatives and has been found to possess a wide range of biological activities.
作用機序
The exact mechanism of action of N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide is not fully understood. However, it has been proposed that this compound exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of the proteasome, a cellular complex that is involved in the degradation of proteins. This inhibition leads to the accumulation of proteins that are toxic to cancer cells, resulting in their death. This compound has also been shown to inhibit the activity of certain kinases that are involved in signaling pathways that promote cancer cell growth.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines, which are molecules that play a role in inflammation. Additionally, this compound has been shown to inhibit the replication of herpes simplex virus type 1 and type 2.
実験室実験の利点と制限
One advantage of using N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide in lab experiments is its potent biological activity. This makes it a useful tool for studying the mechanisms of cancer cell growth and inflammation. Additionally, this compound has been shown to have low toxicity, making it a relatively safe compound to work with. However, one limitation of using this compound in lab experiments is its cost. This compound is a relatively expensive compound to synthesize, which may limit its use in certain research settings.
将来の方向性
There are several future directions for research on N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanisms of action of this compound and to identify its molecular targets. Finally, there is a need for the development of more cost-effective synthesis methods for this compound, which would make it more accessible for use in research.
合成法
The synthesis of N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide involves the reaction of 3-chloro-4-methylbenzoic acid with cyclopropylamine to form the corresponding amide. This amide is then reacted with 2,4,6-trichloropyrimidine in the presence of a base such as potassium carbonate to yield this compound. The synthesis of this compound has been optimized to obtain high yields and purity.
科学的研究の応用
N-(3-Chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. It has also been found to have potent anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound has been shown to have antiviral activity against herpes simplex virus type 1 and type 2.
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-6-cyclopropylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c1-9-2-5-11(6-12(9)16)19-15(20)14-7-13(10-3-4-10)17-8-18-14/h2,5-8,10H,3-4H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXVJHSIYBYBRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=NC=NC(=C2)C3CC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

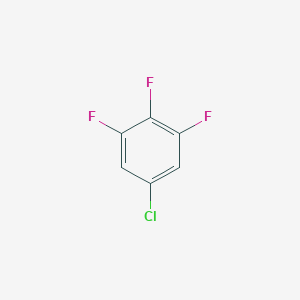
![8-(Cyclopropylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2998962.png)

![3-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2998965.png)
![[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-5,6-dihydropyridazin-1(4H)-yl]acetic acid](/img/structure/B2998966.png)
![1-(4-Tert-butylbenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2998967.png)
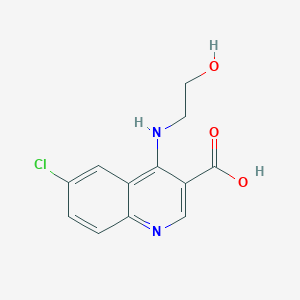


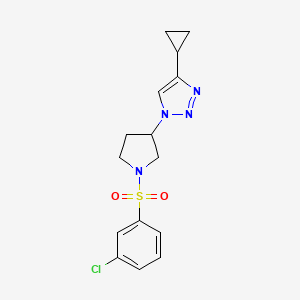

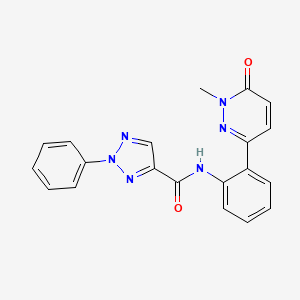
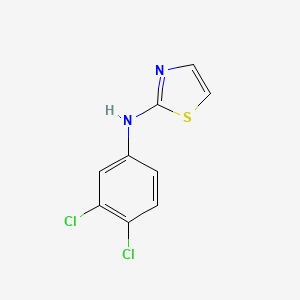
![1'-Oxospiro[cyclobutane-1,3'-isochromane]-4'-carboxylic acid](/img/structure/B2998978.png)